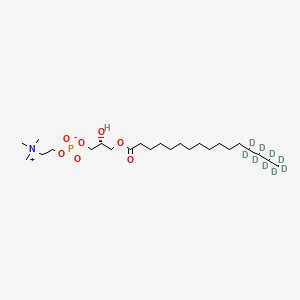![molecular formula C23H31ClN4O3 B3025995 N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride CAS No. 119276-01-6](/img/structure/B3025995.png)
N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride
概要
説明
プロトニタゼン(塩酸塩)は、強力なオピオイド効果を持つベンゾイミダゾール誘導体です。 2019年以降、デザイナードラッグとしてインターネット上で販売されており、ヨーロッパ諸国、カナダ、米国、オーストラリアなど、さまざまな国で確認されています 。 プロトニタゼン(塩酸塩)は、ベンゾイミダゾールサブクラスの新しいオピオイドとして分類され、フェンタニルとは構造的に異なります 。 1950年代にスイスの製薬会社がモルヒネの代替として開発されましたが、深刻な副作用のため採用されませんでした .
作用機序
プロトニタゼン(塩酸塩)は、ミューオピオイド受容体の作動薬として作用することで効果を発揮します。 この相互作用により、受容体が活性化され、その後の神経伝達物質の放出が阻害され、鎮痛効果と鎮静効果が生じます 。 ミューオピオイド受容体および関連するシグナル伝達経路を含む分子標的が含まれます .
生化学分析
Biochemical Properties
Protonitazene hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is rapidly metabolized in human liver microsomes (HLM) and human S9 (HS9) fractions . The metabolic phenotyping showed CYP2D6, CYP2B6, and CYP2C8 as the major hepatic enzymes responsible for the metabolism of Protonitazene hydrochloride .
Cellular Effects
Protonitazene hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Protonitazene hydrochloride exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Protonitazene hydrochloride shows changes in its effects. It is rapidly metabolized in both HLM and HS9 with over 95% depletion within 60 minutes .
Dosage Effects in Animal Models
The effects of Protonitazene hydrochloride vary with different dosages in animal models
Metabolic Pathways
Protonitazene hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as CYP2D6, CYP2B6, and CYP2C8 .
準備方法
プロトニタゼン(塩酸塩)の合成には、いくつかの段階があります。 主要な合成経路には、以下の段階が含まれます。
ベンゾイミダゾールコアの形成: これは、o-フェニレンジアミンと適切なカルボン酸またはその誘導体を反応させることで行われます。
ニトロ化: 次に、ベンゾイミダゾールコアをニトロ化してニトロ基を導入します。
アルキル化: ニトロ化されたベンゾイミダゾールを適切なハロアルカンでアルキル化してプロポキシフェニル基を導入します。
還元: ニトロ基をアミンに還元します。
塩酸塩の形成: 最後の段階では、遊離塩基と塩酸を反応させることにより、塩酸塩を形成します.
3. 化学反応解析
プロトニタゼン(塩酸塩)は、いくつかの種類の化学反応を起こします。
酸化: さまざまな酸化生成物を形成するために酸化することができます。
還元: ニトロ基をアミンに還元することができます。
置換: ベンゾイミダゾールコアは、さまざまな官能基を導入するために置換反応を起こすことができます。
これらの反応で使用される一般的な試薬および条件には、強酸、塩基、および還元剤が含まれます。 これらの反応から生成される主要な生成物には、さまざまな置換ベンゾイミダゾールとその誘導体が含まれます .
4. 科学研究への応用
プロトニタゼン(塩酸塩)は、いくつかの科学研究への応用があります。
化学反応の分析
Protonitazene (hydrochloride) undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzimidazole core can undergo substitution reactions to introduce different functional groups.
Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents. Major products formed from these reactions include various substituted benzimidazoles and their derivatives .
科学的研究の応用
Protonitazene (hydrochloride) has several scientific research applications:
Biology: It is studied for its potent opioid effects and its interaction with opioid receptors.
Medicine: Although not used clinically, it is researched for its potential analgesic effects.
Industry: It is used in forensic toxicology for the detection of novel synthetic opioids in biological samples.
類似化合物との比較
プロトニタゼン(塩酸塩)は、エトニタゼン、メトニタゼン、イソトニタゼンなどの他のベンゾイミダゾール誘導体と構造的に似ています 。 これらの化合物は、類似の核心構造を共有していますが、置換基が異なるため、効力と効果が異なります。 プロトニタゼン(塩酸塩)は、その特定の置換基により、高い効力と独特の薬理学的プロファイルを持っているため、ユニークです .
類似化合物
- エトニタゼン
- メトニタゼン
- イソトニタゼン
特性
IUPAC Name |
N,N-diethyl-2-[5-nitro-2-[(4-propoxyphenyl)methyl]benzimidazol-1-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3.ClH/c1-4-15-30-20-10-7-18(8-11-20)16-23-24-21-17-19(27(28)29)9-12-22(21)26(23)14-13-25(5-2)6-3;/h7-12,17H,4-6,13-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFAZCCRNXARMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342657 | |
| Record name | Protonitazene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119276-01-6 | |
| Record name | Protonitazene hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119276016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protonitazene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Protonitazene hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7BW6G9YJP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)










